Paromomycin

Descripción

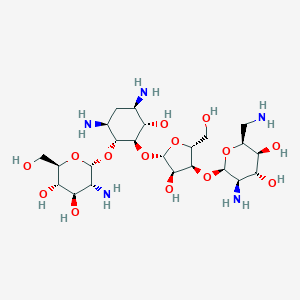

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZODPSAJZTQNH-LSWIJEOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023424 | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.97e+01 g/L | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7542-37-2, 1263-89-4 | |

| Record name | Paromomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paromomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROMOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Paromomycin's Mechanism of Action on 16S Ribosomal RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound interacts with the 16S ribosomal RNA (rRNA) of the small ribosomal subunit (30S), leading to inhibition of protein synthesis and eventual cell death. We will delve into the specific binding site, the conformational changes induced in the rRNA, and the consequential effects on translational fidelity and translocation. This guide also presents detailed experimental protocols for key techniques used to elucidate this mechanism, along with a compilation of relevant quantitative data and visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action

This compound's primary target is the A-site (aminoacyl-tRNA binding site) within the decoding center of the 16S rRNA in the 30S ribosomal subunit.[1][2][3] Its binding to this crucial site disrupts the accuracy and efficiency of protein synthesis through a multi-faceted mechanism.

Binding to the A-Site

This compound binds to a specific pocket in the A-site of the 16S rRNA.[1][2] This binding is stabilized by a network of hydrogen bonds and electrostatic interactions between the antibiotic and the rRNA nucleotides. Key residues in the 16S rRNA that are crucial for this interaction include universally conserved adenines A1492 and A1493.[2]

Induction of Conformational Changes

Upon binding, this compound induces a significant conformational change in the A-site. Specifically, it causes the two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within the helix.[2] This "flipped-out" conformation mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred.

Disruption of Translational Fidelity

The this compound-induced conformational change is the primary reason for the observed increase in translational errors, or misreading of the mRNA codon.[1][2] By stabilizing the "flipped-out" conformation of A1492 and A1493, this compound lowers the free-energy difference between the binding of cognate and near-cognate aminoacyl-tRNAs. This makes it easier for incorrect amino acids to be incorporated into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[1]

Inhibition of Translocation

In addition to promoting misreading, this compound also inhibits the translocation step of elongation.[1] Translocation is the process by which the ribosome moves one codon down the mRNA, a crucial step for the continuation of protein synthesis. This compound's binding to the A-site interferes with the necessary conformational rearrangements of the ribosome required for efficient translocation, effectively stalling protein synthesis.[1]

Quantitative Data

The interaction of this compound with the ribosomal A-site and its effects on translation have been quantified through various biochemical and biophysical assays.

| Parameter | Organism/System | Value | Reference |

| Binding Affinity (Kd) | |||

| This compound to Leishmania mexicana rRNA | Leishmania mexicana | (1.7 ± 0.3) × 10⁻³ M | [4] |

| Neomycin B to Leishmania mexicana rRNA | Leishmania mexicana | (6.2 ± 0.7) × 10⁻⁴ M | [4] |

| This compound to 1408G mutant 30S subunits | E. coli | ~10-fold decrease in affinity compared to wild-type | [5] |

| Translational Misreading | |||

| This compound-induced misreading frequency (Leucine for Phenylalanine) | Leishmania mexicana cell-free system (20 μM this compound) | ~15-fold increase | [4] |

| This compound-induced misreading frequency (Leucine for Phenylalanine) | Leishmania mexicana cell-free system (80 μM this compound) | ~7-fold increase | [4] |

| Inhibition of Protein Synthesis | |||

| Inhibition of in vivo protein synthesis | Leishmania mexicana promastigotes (0.2 mM this compound) | Marked inhibition | [4] |

| Inhibition of in vivo protein synthesis | Leishmania mexicana promastigotes (0.4 mM this compound) | Marked inhibition | [4] |

Experimental Protocols

Elucidating the mechanism of action of this compound has relied on a combination of structural biology, biophysical, and biochemical techniques. Below are detailed protocols for some of the key experiments.

Ribosome Purification from E. coli

Objective: To isolate functional 70S ribosomes and 30S subunits from E. coli for subsequent in vitro assays.

Materials:

-

E. coli MRE600 cells

-

Lysis buffer (20 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 150 mM KCl, 30 mM NH₄Cl, protease inhibitor)

-

Lysozyme

-

DNase I

-

30% (w/v) sucrose cushion buffer (20 mM Tris-HCl pH 7.6, 500 mM NH₄Cl, 10.5 mM Mg acetate, 0.5 mM EDTA, 7 mM 2-mercaptoethanol)

-

Low-Mg²⁺ buffer (20 mM Tris-HCl pH 7.6, 300 mM NH₄Cl, 1 mM Mg Acetate, 0.5 mM EDTA, 7 mM 2-mercaptoethanol)

-

Sucrose density gradients (10-40%)

Procedure:

-

Grow E. coli JE28 cells in LB medium with appropriate antibiotics to an A₆₀₀ of 1.0.[6]

-

Cool the culture to 4°C to produce run-off ribosomes and harvest the cells by centrifugation.[6]

-

Resuspend the cell pellet in lysis buffer containing lysozyme and DNase I.[6]

-

Lyse the cells using a French press or sonicator.[6]

-

Clear the lysate by centrifugation.[6]

-

Layer the cleared lysate onto a 30% sucrose cushion and centrifuge at 100,000 x g for 16 hours at 4°C to pellet the ribosomes. Repeat this step twice.[6]

-

To separate the ribosomal subunits, dialyze the purified 70S ribosomes against a low-Mg²⁺ buffer.[6]

-

Load the dialyzed sample onto a 10-40% sucrose density gradient and centrifuge at 85,000 x g for 16 hours at 4°C.[6]

-

Fractionate the gradient and monitor the absorbance at 260 nm to identify the 30S and 50S subunit peaks.[6]

-

Pool the fractions containing the 30S subunits and concentrate them.

In Vitro Transcription of 16S rRNA

Objective: To synthesize 16S rRNA in vitro for reconstitution of 30S ribosomal subunits.

Materials:

-

Plasmid DNA encoding the 16S rRNA gene (e.g., pUC118-16SrRNA)

-

Restriction enzyme (e.g., BsaI)

-

10X Reaction Buffer

-

T7 RNA Polymerase

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

RNase-free DNase I

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

TE buffer

Procedure:

-

Linearize the plasmid DNA containing the 16S rRNA gene with a suitable restriction enzyme to generate a template for run-off transcription.[2]

-

Purify the linearized DNA by phenol:chloroform extraction and ethanol precipitation.[2]

-

Set up the in vitro transcription reaction with the linearized DNA template, T7 RNA polymerase, and rNTPs in a transcription buffer.[2]

-

Incubate the reaction at 37°C for 3 hours.[2]

-

Treat the reaction with RNase-free DNase I to remove the DNA template.[2]

-

Purify the transcribed 16S rRNA by phenol:chloroform extraction and ethanol precipitation.[2]

-

Resuspend the purified 16S rRNA in RNase-free water or TE buffer.

In Vitro Reconstitution of 30S Ribosomal Subunits

Objective: To assemble functional 30S ribosomal subunits from purified 16S rRNA and ribosomal proteins.

Materials:

-

Purified 16S rRNA

-

Total proteins from 30S subunits (TP30) or individually purified recombinant ribosomal proteins

-

Reconstitution buffer (e.g., R' buffer)

Procedure:

-

Mix the purified 16S rRNA with a stoichiometric amount of TP30 or a complete set of recombinant small subunit ribosomal proteins in reconstitution buffer.[7]

-

Incubate the mixture under specific temperature and salt conditions to allow for the assembly of the 30S subunit. A two-step incubation is often used, for example, at 37°C followed by 42°C.[7]

-

Analyze the reconstituted 30S subunits by sucrose density gradient centrifugation to confirm their proper assembly.[7]

-

Assess the activity of the reconstituted subunits in in vitro translation assays.[7]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of this compound binding to the 16S rRNA A-site.

Materials:

-

Isothermal titration calorimeter

-

Purified 16S rRNA A-site oligonucleotide or 30S subunits

-

This compound solution of known concentration

-

Matching buffer for both RNA and this compound

Procedure:

-

Degas both the RNA solution and the this compound solution to remove dissolved air bubbles.

-

Load the RNA solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the desired experimental temperature.

-

Perform a series of small injections of the this compound solution into the RNA solution while monitoring the heat change.

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, ΔS, and n).

In Vitro Translation Fidelity Assay

Objective: To quantify the effect of this compound on the accuracy of protein synthesis.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract or PURE system)

-

mRNA template with a known sequence (e.g., poly(U) or a luciferase reporter gene)

-

Radiolabeled amino acids (e.g., ³H-phenylalanine and ¹⁴C-leucine)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Set up in vitro translation reactions containing the cell-free system, mRNA template, and a mixture of radiolabeled and unlabeled amino acids.

-

Add this compound to the reactions at a range of concentrations.

-

Incubate the reactions at 37°C to allow for protein synthesis.

-

Stop the reactions by adding TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters and wash to remove unincorporated amino acids.

-

Measure the radioactivity of each incorporated amino acid using a scintillation counter.

-

Calculate the misincorporation frequency as the ratio of the incorrectly incorporated amino acid to the correctly incorporated amino acid.[4]

Visualizations

This compound Binding and Mechanism of Action

Caption: this compound binding to the A-site of 16S rRNA and its downstream effects.

Experimental Workflow for Studying this compound-Ribosome Interaction

Caption: Workflow for investigating this compound's interaction with the ribosome.

Conclusion

The mechanism of action of this compound on the 16S ribosomal RNA is a well-characterized example of how small molecules can specifically target and inhibit the function of large ribonucleoprotein complexes. By binding to the A-site and inducing a critical conformational change, this compound effectively sabotages the ribosome's ability to accurately and efficiently synthesize proteins. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the rational design of new and improved aminoglycoside antibiotics to combat bacterial infections. The continued application of high-resolution structural and advanced biophysical techniques will undoubtedly further refine our knowledge of these intricate molecular interactions and aid in the development of next-generation therapeutics.

References

- 1. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 3. Assembly of the 30S Ribosomal Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reconstitution of 30S ribosomal subunits in vitro using ribosome biogenesis factors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Paromomycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin sulfate, an aminoglycoside antibiotic, plays a crucial role in treating various parasitic and bacterial infections. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and guiding the development of new derivatives. This technical guide provides a comprehensive overview of the molecular architecture of this compound sulfate, consolidating data from spectroscopic and analytical studies. It details the stereochemistry of its constituent sugar and aminocyclitol units, the nature of the sulfate salt, and the experimental methodologies employed for its structural characterization.

Chemical Identity and Physicochemical Properties

This compound sulfate is the sulfate salt of this compound, an oligosaccharide antibiotic produced by Streptomyces rimosus var. paromomycinus. Chemically, it is a complex molecule comprising a central 2-deoxystreptamine aminocyclitol ring linked to three sugar moieties: D-glucosamine, D-ribose, and a 2,6-diamino-2,6-dideoxy-L-idose. The presence of multiple amino and hydroxyl groups imparts a highly polar and hydrophilic character to the molecule, rendering it very soluble in water.[1]

A study utilizing a colorimetric method based on the reaction with ascorbic acid has indicated a 1:1 molar ratio between the this compound base and sulfuric acid in the sulfate salt.[2][3] However, the molecular formula is often represented as C23H45N5O14 · xH2SO4, suggesting that the stoichiometry can be variable.[4][5][6] For the purpose of this guide, we will consider the monosulfate form, which has a molecular weight of approximately 713.71 g/mol .[7]

| Property | Value | Source |

| Molecular Formula | C23H47N5O18S (for the monosulfate) | [7] |

| Molecular Weight | 713.71 g/mol (for the monosulfate) | [7] |

| IUPAC Name | (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | [7] |

| CAS Number | 1263-89-4 | [7] |

| Appearance | White to light yellow, odorless or almost odorless powder | [1] |

| Solubility | Very soluble in water; practically insoluble in ethanol and ether | [1] |

Molecular Structure and Stereochemistry

The intricate three-dimensional structure of this compound is crucial for its biological activity, particularly its binding to the 16S ribosomal RNA of bacteria, which leads to the inhibition of protein synthesis.[5][8] The stereochemistry of each chiral center is well-defined.

The core of the molecule is a 2-deoxystreptamine ring (Ring II), which is a substituted cyclohexane with two amino groups at positions 1 and 3. This central scaffold is glycosidically linked to three different sugar units:

-

Ring I: A D-glucosamine moiety attached at the 4-position of the 2-deoxystreptamine ring.

-

Ring III: A D-ribose unit linked to the 5-position of the 2-deoxystreptamine.

-

Ring IV: A 2,6-diamino-2,6-dideoxy-L-idose attached to the 3'-position of the D-ribose ring.

The sulfate counter-ion is ionically associated with the protonated amino groups of the this compound molecule.

Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For aminoglycosides like this compound, which have complex and overlapping proton signals, two-dimensional NMR techniques are essential.

A. Sample Preparation: A sample of this compound sulfate is dissolved in a suitable deuterated solvent, typically deuterium oxide (D2O), to a concentration of approximately 5-10 mg/mL. The pH of the solution is adjusted as needed for specific experiments.

B. Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

1H NMR: Provides information on the chemical environment of each proton.

-

13C NMR: Identifies the number of unique carbon atoms and their chemical environments.

-

COSY (Correlation Spectroscopy): Establishes proton-proton scalar couplings within the same spin system, helping to trace the connectivity of protons within each sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the linkages between the different rings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the three-dimensional conformation of the molecule.

C. Data Analysis: The complete assignment of all proton and carbon signals is a meticulous process involving the integrated analysis of all the aforementioned NMR spectra. While a fully assigned spectrum for this compound sulfate is not publicly available, studies on related aminoglycosides provide a framework for this process.

X-Ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. Although specific crystal structure data for this compound sulfate is not available, the general protocol for small molecule crystallography is as follows.

A. Crystallization: The primary challenge in the X-ray crystallographic analysis of a molecule like this compound sulfate is obtaining high-quality single crystals. This is typically achieved through systematic screening of various crystallization conditions, including:

-

Solvent systems: Mixtures of polar and non-polar solvents.

-

Precipitants: Agents that reduce the solubility of the molecule.

-

Temperature: Controlled evaporation at different temperatures.

-

pH: Adjusting the pH to influence the ionization state of the molecule.

B. Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

C. Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure that includes bond lengths, bond angles, and torsion angles.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

A. Ionization: Due to the non-volatile and thermally labile nature of this compound sulfate, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed.

B. Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

C. Tandem Mass Spectrometry (MS/MS): To gain further structural insights, tandem mass spectrometry is used. Precursor ions of this compound are selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The analysis of these fragment ions helps to confirm the sequence of the sugar units and the overall connectivity of the molecule.

Conclusion

The molecular structure of this compound sulfate is a complex assembly of four distinct rings with a defined stereochemistry that is essential for its antibiotic activity. While a complete, publicly available dataset from X-ray crystallography and a fully assigned NMR spectrum remain elusive, the combination of various spectroscopic and analytical techniques provides a detailed and confident understanding of its chemical architecture. The methodologies outlined in this guide represent the standard approaches for the structural elucidation of such complex natural products and are fundamental to the ongoing research and development in the field of aminoglycoside antibiotics. Further studies to obtain a single crystal structure and complete NMR assignments would provide even greater insight into the subtle conformational features that govern its biological function.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. This compound Sulfate | C23H47N5O18S | CID 441375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scielo.br [scielo.br]

Paromomycin's Antiprotozoal Activity Spectrum: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Paromomycin, an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, exhibits a broad spectrum of activity against a variety of protozoan parasites.[1][2] Its efficacy, particularly against intestinal protozoa, is well-documented and attributed to its mechanism of action and pharmacokinetic profile.[2][3] This technical guide provides a comprehensive overview of this compound's antiprotozoal activity, including quantitative data on its potency, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Spectrum of Antiprotozoal Activity

This compound is effective against a range of protozoan pathogens, primarily those residing in the gastrointestinal tract. Its activity also extends to intracellular protozoa, notably Leishmania species. The antiprotozoal spectrum of this compound includes, but is not limited to:

-

Entamoeba histolytica : The causative agent of amebiasis. This compound is effective against both the trophozoite and cyst forms in the intestinal lumen.[1]

-

Giardia intestinalis (lamblia) : A common cause of diarrheal disease (giardiasis).[4]

-

Cryptosporidium parvum : An intracellular parasite that causes cryptosporidiosis, a diarrheal illness that can be severe in immunocompromised individuals.[5][6]

-

Leishmania species : Including L. donovani and L. mexicana, the causative agents of visceral and cutaneous leishmaniasis, respectively.[4][7]

-

Dientamoeba fragilis : A flagellate protozoan that can cause gastrointestinal symptoms.[8][9][10]

Quantitative Antiprotozoal Activity

The in vitro potency of this compound against various protozoa has been determined in numerous studies. The following table summarizes key quantitative data, primarily presented as the 50% inhibitory concentration (IC50).

| Protozoan Species | Stage | In Vitro Model | IC50 (µM) | Reference |

| Leishmania donovani | Amastigotes (intracellular) | 15.3 - 20.9 | [11] | |

| Leishmania donovani (this compound-resistant clones) | Amastigotes (intracellular) | 71.2 - 417.4 | [11] | |

| Leishmania donovani (wild-type) | Promastigotes | ~145 (three-fold less sensitive than wild-type) | [12] | |

| Leishmania mexicana | Promastigotes | ~200 | [13] | |

| Cryptosporidium parvum | HCT-8 cells | Highest IC50 compared to nitazoxanide, halofuginone lactate, and KDU731 | [14] | |

| Entamoeba histolytica | Trophozoites | 106.5 µg/mL | [15] |

Mechanism of Action

This compound exerts its antiprotozoal effect primarily by inhibiting protein synthesis, a mechanism shared with its antibacterial activity.[3][4] It targets the parasite's ribosomes, leading to the production of non-functional proteins and ultimately, cell death.[2]

Ribosomal Inhibition

The primary mechanism involves the binding of this compound to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[2][3] This interaction disrupts the translation process in two main ways:

-

mRNA Misreading : this compound binding induces a conformational change in the ribosome, leading to the inaccurate decoding of the mRNA template.[3]

-

Inhibition of Translocation : The drug can also stall the movement of the ribosome along the mRNA molecule, thereby halting protein synthesis.[3]

In Leishmania, this compound has been shown to have a selective effect, binding more strongly to the parasite's ribosomal decoding site compared to mammalian ribosomes.[7] This differential binding provides a basis for its selective toxicity against the parasite.

Mitochondrial Effects in Leishmania

In addition to ribosomal inhibition, studies in Leishmania donovani suggest that this compound also affects mitochondrial function.[4][12] Exposure to the drug leads to a decrease in mitochondrial membrane potential, indicating a disruption of this organelle's function, which is crucial for the parasite's energy metabolism.[12]

Caption: Mechanism of this compound's antiprotozoal activity.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to evaluate the antiprotozoal activity of this compound.

In Vitro Susceptibility Testing

Objective: To determine the concentration of this compound that inhibits the growth of a protozoan culture by 50% (IC50).

General Workflow:

Caption: Generalized workflow for in vitro antiprotozoal susceptibility testing.

Example Protocol for Leishmania Promastigotes (Alamar Blue Assay):

-

Parasite Culture : Culture Leishmania promastigotes in appropriate liquid medium (e.g., M199) at 24°C until they reach the mid-logarithmic growth phase.

-

Assay Setup :

-

Seed the promastigotes into a 96-well microtiter plate at a density of 5 x 10^5 cells/mL in a final volume of 100 µL per well.

-

Prepare serial dilutions of this compound in the culture medium and add 100 µL of each concentration to the respective wells. Include a drug-free control.

-

-

Incubation : Incubate the plate at 24°C for 72 hours.

-

Growth Measurement :

-

Add 20 µL of Alamar blue solution to each well.

-

Incubate for an additional 4-6 hours.

-

Measure the fluorescence at an excitation wavelength of 545 nm and an emission wavelength of 590 nm using a microplate reader.

-

-

Data Analysis : Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protein Synthesis Inhibition Assay

Objective: To measure the effect of this compound on protein synthesis in a cell-free system.

Methodology (based on polyphenylalanine synthesis):

-

Preparation of Cell-Free System : Prepare a cell-free extract containing ribosomes, tRNAs, and other necessary translation factors from the protozoan parasite.

-

Reaction Mixture : Set up a reaction mixture containing:

-

The cell-free extract.

-

Poly(U) as the mRNA template.

-

Radioactively labeled phenylalanine (e.g., [14C]phenylalanine).

-

An energy source (ATP and GTP).

-

Varying concentrations of this compound.

-

-

Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.

-

Measurement of Protein Synthesis :

-

Precipitate the newly synthesized polyphenylalanine chains using an acid (e.g., trichloroacetic acid).

-

Collect the precipitate on a filter.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis : Compare the amount of radioactivity incorporated in the presence of this compound to that of the drug-free control to determine the extent of protein synthesis inhibition.

Development of this compound-Resistant Strains

Objective: To select for and characterize protozoan strains with reduced susceptibility to this compound.

Workflow:

Caption: Workflow for the in vitro selection of drug-resistant protozoa.

Methodology:

-

Initial Culture : Start with a clonal population of the wild-type protozoan parasite.

-

Stepwise Drug Exposure :

-

Culture the parasites in a medium containing a sub-lethal concentration of this compound.

-

Once the culture has adapted and is growing steadily, gradually increase the concentration of this compound in the medium over several passages.

-

-

Cloning : After achieving growth at a significantly higher drug concentration, isolate single clones from the resistant population by methods such as plating on semi-solid medium.

-

Characterization :

-

IC50 Determination : Determine the IC50 of the resistant clone and compare it to the wild-type strain to calculate the resistance index (RI = IC50 of resistant strain / IC50 of wild-type strain).

-

Cross-Resistance : Test the susceptibility of the resistant strain to other antiprotozoal agents to assess for cross-resistance.

-

Molecular Analysis : Investigate the genetic basis of resistance through techniques like genomic sequencing to identify mutations in the ribosomal RNA genes or other potential target genes.

-

Conclusion

This compound remains a valuable agent in the treatment of several protozoal infections, particularly those affecting the gastrointestinal tract. Its well-defined mechanism of action, centered on the inhibition of protein synthesis, provides a solid foundation for its therapeutic use. The quantitative data on its activity and the established experimental protocols for its evaluation are crucial for ongoing research and the development of new antiprotozoal strategies. Further investigation into the molecular basis of its selective toxicity and the mechanisms of resistance will be vital for optimizing its clinical application and overcoming potential challenges in the future.

References

- 1. drugs.com [drugs.com]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. drugfuture.com [drugfuture.com]

- 6. This compound and Geneticin Inhibit Intracellular Cryptosporidium parvum without Trafficking through the Host Cell Cytoplasm: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. This compound or Metronidazole for Symptomatic Dientamoeba Fragilis in Adults | Clinical Research Trial Listing [centerwatch.com]

- 10. Is this compound the drug of choice for eradication of Dientamoeba fragilis in adults? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Selection of this compound Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and this compound against Cryptosporidium parvum [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Paromomycin for the Treatment of Visceral Leishmaniasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge, particularly in developing countries. The emergence of resistance to first-line therapies has necessitated the development and deployment of alternative treatments. Paromomycin, an aminoglycoside antibiotic, has emerged as a crucial component in the therapeutic arsenal against VL. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical efficacy, resistance patterns, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its leishmanicidal effect primarily by targeting the parasite's protein synthesis machinery. As an aminoglycoside, it binds to the 16S rRNA of the 30S ribosomal subunit.[1] This interaction disrupts the translation process in two key ways: it causes misreading of the mRNA codon and inhibits the translocation of the ribosome along the mRNA strand.[1] The resulting production of non-functional or truncated proteins is detrimental to the parasite's survival.

Beyond its direct impact on protein synthesis, studies suggest that this compound also affects the parasite's mitochondrial function. Exposure to the drug leads to a significant decrease in the mitochondrial membrane potential, indicating that this organelle may be an ultimate target.[2][3] This disruption of mitochondrial function further compromises the parasite's energy metabolism and contributes to its demise.

The initial uptake of this compound by Leishmania donovani is a rapid, non-saturable process that is largely independent of temperature and metabolic inhibitors.[2][3] This suggests a mechanism involving the binding of the cationic this compound molecule to the negatively charged glycocalyx on the parasite's surface.[2][3]

In Vitro and In Vivo Efficacy

This compound has demonstrated significant activity against both the promastigote and amastigote stages of L. donovani. The intracellular amastigote, the clinically relevant form of the parasite residing within host macrophages, is generally more susceptible to the drug than the promastigote form found in the insect vector.[4]

In Vitro Susceptibility

The following table summarizes the in vitro activity of this compound against L. donovani.

| Parasite Stage | Drug Concentration Metric | Value Range (µM) | Reference |

| Promastigotes | ED50 | 29.8 ± 2.5 | [4] |

| Intracellular Amastigotes | ED50 | 3.9 ± 0.3 | [4] |

| Promastigotes | IC50 | 6 - 50 | [4] |

| Intracellular Amastigotes | IC50 | 8 - 48.81 | [4] |

ED50: 50% effective dose; IC50: 50% inhibitory concentration. Values can vary between different parasite strains and experimental conditions.

Animal Model Efficacy

Studies in animal models, such as the Syrian hamster, have been instrumental in establishing the in vivo efficacy of this compound and for studying the development of resistance.[5] These models have confirmed the antileishmanial activity of the drug and have been used to evaluate different treatment regimens and combination therapies.[6]

Clinical Efficacy and Dosing Regimens

Clinical trials have established this compound as an effective treatment for visceral leishmaniasis, both as a monotherapy and in combination with other drugs.[6][7] It is considered an inexpensive and effective alternative, particularly in regions with resistance to traditional antileishmanial drugs.[6][7]

Monotherapy

| Region | Dosage | Duration | Cure Rate (at 6 months) | Reference |

| India | 11 mg/kg/day | 21 days | >94% | [8] |

| India | Intramuscular injection | 21 days | 94.6% | [9] |

| Sudan | 15 mg/kg/day | 21 days | <50% | [10] |

| Sudan | 20 mg/kg/day | 21 days | 80.0% | [10][11][12] |

| Sudan | 15 mg/kg/day | 28 days | 81.0% | [10][11][12] |

Combination Therapy

To enhance efficacy, shorten treatment duration, and potentially delay the onset of resistance, this compound is often used in combination with other antileishmanial drugs.[13][14]

| Combination | Region | Dosage | Duration | Cure Rate | Reference |

| This compound + Miltefosine | Eastern Africa | PM: 20 mg/kg/day, MF: Allometric | 14 days | 91.2% (mITT) | [15] |

| This compound + Sodium Stibogluconate | Eastern Africa | PM: 15 mg/kg/day, SSG: 20 mg/kg/day | 17 days | 91.8% (mITT) | [15] |

mITT: modified intention-to-treat.

Pharmacokinetics

Following intramuscular administration, this compound is rapidly absorbed.[9] It is a hydrophilic molecule that is primarily excreted unchanged by the kidneys through glomerular filtration.[16][17] this compound is eliminated from the body faster than other antileishmanial drugs.[16] Pharmacokinetic studies have shown that the drug does not accumulate significantly during a standard treatment course.[9]

| Parameter | Value | Condition | Reference |

| Cmax (after 12 or 15 mg/kg IV) | 22.4 ± 3.2 µg/mL | Single dose | [8] |

| Time to Cmax | 1.34 h | Single dose | [8] |

Mechanisms of Resistance

The emergence of drug resistance is a significant threat to the long-term efficacy of this compound.[13] Laboratory studies have shown that resistance can be selected for in L. donovani.[2][5] The primary mechanism of resistance identified is a reduction in drug accumulation within the parasite.[2][3][18] This is associated with a significant decrease in the initial binding of this compound to the cell surface.[2][3] Resistant parasites exhibit less pronounced drug-induced reductions in mitochondrial membrane potential and protein synthesis inhibition compared to their susceptible counterparts.[2][3]

Experimental Protocols

In Vitro Susceptibility Testing of Promastigotes

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of L. donovani.

-

Parasite Culture: L. donovani promastigotes are cultured in appropriate media (e.g., M199 or HOMEM) supplemented with fetal bovine serum at 25°C.

-

Drug Dilution: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

-

Assay Setup: In a 96-well plate, promastigotes in the logarithmic growth phase are seeded at a specific density. The serially diluted drug is then added to the wells. Control wells with no drug are included.

-

Incubation: The plate is incubated at 25°C for 72 hours.

-

Viability Assessment: Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.

-

Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the control. The IC50 value is determined by non-linear regression analysis.

In Vitro Susceptibility Testing of Intracellular Amastigotes

This protocol assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage.

-

Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages) is cultured and seeded in 96-well plates.

-

Infection: The adherent macrophages are infected with stationary-phase L. donovani promastigotes. After an incubation period to allow for phagocytosis, non-internalized promastigotes are washed away.

-

Drug Treatment: Fresh media containing serial dilutions of this compound is added to the infected macrophages.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

-

Quantification of Infection: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining, or by using a reporter gene-expressing parasite line.

-

Data Analysis: The 50% effective dose (ED50) is calculated by comparing the number of amastigotes in treated versus untreated infected macrophages.

Conclusion

This compound is a cornerstone in the treatment of visceral leishmaniasis, offering a safe, effective, and affordable therapeutic option. Its mechanism of action, centered on the disruption of protein synthesis and mitochondrial function, provides a solid basis for its leishmanicidal activity. While the emergence of resistance is a concern, ongoing research into combination therapies and a deeper understanding of resistance mechanisms will be crucial for preserving its efficacy. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of novel antileishmanial strategies.

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimony-Resistant Clinical Isolates of Leishmania donovani Are Susceptible to this compound and Sitamaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Interest in this compound for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jwatch.org [jwatch.org]

- 10. This compound for the Treatment of Visceral Leishmaniasis in Sudan: A Randomized, Open-Label, Dose-Finding Study | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. This compound for the treatment of visceral leishmaniasis in Sudan: a randomized, open-label, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Combination therapy with this compound-associated stearylamine-bearing liposomes cures experimental visceral leishmaniasis through Th1-biased immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Efficacy and safety of 14-day treatment with this compound and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]

- 16. Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uu.diva-portal.org [uu.diva-portal.org]

- 18. Development and characterization of this compound-resistant Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

Paromomycin: A Comprehensive Technical Review of its History and Application in Parasitic Diseases

An In-depth Guide for Researchers and Drug Development Professionals

Abstract: Paromomycin, an aminoglycoside antibiotic discovered in the 1950s, has a rich history of use against a spectrum of parasitic diseases.[1][2] This technical guide provides a detailed overview of its journey from a broad-spectrum antibiotic to a critical agent in the treatment of leishmaniasis, cryptosporidiosis, and amebiasis. We delve into its mechanism of action, summarize key quantitative data from pivotal studies, and outline detailed experimental protocols. This document serves as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiparasitic drugs.

Introduction: Discovery and Historical Development

This compound was first isolated in the 1950s from the secondary metabolites of Streptomyces rimosus (previously known as Streptomyces krestomuceticus) and was introduced into medical practice in 1960.[1] Initially recognized for its broad-spectrum antibacterial properties, its efficacy against various parasitic infections soon became a focal point of research.[1][3] Over the decades, it has been established as a treatment for intestinal parasitic infections including amebiasis, giardiasis, and tapeworm infection.[1] Notably, its effectiveness against cutaneous leishmaniasis was demonstrated in the USSR in the 1960s, and against visceral leishmaniasis in the early 1990s.[1] this compound is included on the World Health Organization's List of Essential Medicines.[1]

Mechanism of Action

This compound is an aminoglycoside antibiotic that exerts its antimicrobial and antiparasitic effects by inhibiting protein synthesis.[4][5][6] Its primary target is the 30S ribosomal subunit of the parasite.

The mechanism involves the following key steps:

-

Binding to the 16S rRNA: this compound binds specifically to the A site on the 16S ribosomal RNA (rRNA) of the small ribosomal subunit (30S).[4][6]

-

Interference with Protein Synthesis: This binding event disrupts the normal process of protein synthesis in two main ways:

-

mRNA Misreading: It causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[6] This results in the production of non-functional or toxic proteins.[6]

-

Inhibition of Translocation: this compound can also inhibit the translocation of the ribosome along the mRNA, effectively halting protein synthesis.[6]

-

The culmination of these actions is the disruption of essential cellular functions and ultimately, the death of the parasite.[6] While the fundamental mechanism is similar across bacteria and protozoa, the specific ribosomal differences in parasites may contribute to its selective toxicity.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Interest in this compound for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dndi.org [dndi.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound (Humatin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

Methodological & Application

Application Note and Protocol: Caco-2 Cell Permeability Assay for Paromomycin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a well-established in vitro model used to predict the in vivo absorption of drugs and other xenobiotics across the human intestinal epithelium.[1][2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestine, including the formation of tight junctions and the expression of various transporter proteins.[2][3] This application note provides a detailed protocol for assessing the intestinal permeability of Paromomycin, a broad-spectrum aminoglycoside antibiotic. Due to its physicochemical properties, including a high molecular weight (615.6 g/mol ), high polarity, and low lipophilicity, this compound is expected to exhibit low passive membrane permeability.[4][5] This assay is critical for understanding its potential for oral absorption and for the development of strategies to improve its bioavailability.[6]

Principle of the Assay

The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane insert. The assay can be performed in two directions: from the apical (AP) to the basolateral (BL) side, which mimics intestinal absorption into the bloodstream, and from the basolateral to the apical side, which can indicate the involvement of efflux transporters. The integrity of the cell monolayer is a critical parameter and is assessed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[7] The apparent permeability coefficient (Papp), a quantitative measure of the permeability rate, is calculated from the concentration of the test compound in the receiver chamber over time.[7][8]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its permeability is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 615.6 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 347 Ų | [5] |

| XLogP3 | -8.7 | [5] |

| Charge at Physiological pH | Polycationic | [4] |

| Aqueous Solubility | High | [4] |

Table 1: Physicochemical Properties of this compound

Experimental Data for this compound

The permeability of this compound across Caco-2 cell monolayers has been shown to be negligible. A bidirectional assay revealed low permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[6] The efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), was found to be 2.9, suggesting that this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp).[6] This is further supported by the observation that the A-to-B permeability of this compound increased in the presence of a P-gp inhibitor.[6]

For comparative purposes, Table 2 summarizes the apparent permeability (Papp) values for this compound alongside typical high and low permeability control compounds.

| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (ER) |

| This compound | A -> B | Negligible | Low | 2.9[6] |

| B -> A | Negligible | |||

| Propranolol (High Permeability Control) | A -> B | > 10 | High | < 2 |

| Atenolol (Low Permeability Control) | A -> B | < 1 | Low | < 2 |

Table 2: Caco-2 Permeability Data for this compound and Control Compounds

Experimental Protocol

This protocol outlines the key steps for performing a Caco-2 cell permeability assay for this compound.

Materials and Reagents

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

-

Trypsin-EDTA solution

-

Transwell® permeable supports (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound sulfate

-

Propranolol (high permeability control)

-

Atenolol or Lucifer Yellow (low permeability/paracellular integrity control)

-

Analytical standards for quantification (e.g., by LC-MS/MS)

Caco-2 Cell Culture and Seeding

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. Change the culture medium every 2-3 days.

-

Subculture: Passage the cells when they reach 80-90% confluency. Use cells between passages 30 and 45 for permeability assays to ensure consistent characteristics.[9]

-

Seeding on Inserts:

-

Pre-wet the Transwell® inserts with cell culture medium.

-

Trypsinize confluent Caco-2 cells and resuspend them in fresh medium to a final density of approximately 6 x 10⁴ cells/cm².

-

Seed the cells onto the apical side of the inserts.

-

Add fresh medium to the basolateral compartment.

-

-

Differentiation: Culture the cells on the inserts for 18-21 days to allow for full differentiation and monolayer formation. Change the medium in both compartments every 2-3 days.

Monolayer Integrity Assessment

-

TEER Measurement: Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohmmeter. TEER values should be stable and typically above 250 Ω·cm² for a confluent monolayer.[7]

-

Lucifer Yellow Permeability: To assess paracellular integrity, the permeability of a fluorescent marker like Lucifer Yellow can be measured. A low Papp value for Lucifer Yellow (typically < 1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.[7]

Transport Experiment

-

Preparation:

-

Prepare dosing solutions of this compound and control compounds in pre-warmed (37°C) transport buffer (e.g., HBSS). A typical starting concentration for this compound could be 10 µM.

-

Gently wash the Caco-2 monolayers with pre-warmed transport buffer.

-

-

Apical to Basolateral (A-B) Permeability:

-

Add the dosing solution to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

-

At the end of the experiment, collect a sample from the apical compartment.

-

-

Basolateral to Apical (B-A) Permeability:

-

Add the dosing solution to the basolateral (donor) compartment.

-

Add fresh transport buffer to the apical (receiver) compartment.

-

Follow the same incubation and sampling procedure as for the A-B permeability.

-

Sample Analysis and Data Calculation

-

Quantification: Analyze the concentration of this compound and control compounds in the collected samples using a validated analytical method, such as LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp coefficient (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment, in mol/s or µg/s).

-

A is the surface area of the permeable membrane (in cm²).

-

C₀ is the initial concentration of the compound in the donor compartment (in mol/mL or µg/mL).

-

-

Calculation of Efflux Ratio (ER): The efflux ratio is calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is indicative of active efflux.

Visualization of Experimental Workflow and Data Interpretation

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Caption: Classification of drug permeability based on Caco-2 Papp values.

Conclusion

The Caco-2 cell permeability assay is a valuable tool for assessing the potential for oral absorption of drugs like this compound. The data indicates that this compound has very low permeability across the intestinal epithelium, which is consistent with its physicochemical properties.[4][6] The observed efflux ratio suggests that P-glycoprotein may play a role in limiting its absorption.[6] These findings are crucial for guiding formulation strategies aimed at improving the oral bioavailability of this compound. Researchers should adhere to a standardized and well-validated protocol, including rigorous monolayer integrity checks, to ensure the generation of reliable and reproducible data.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalzenith.com [chemicalzenith.com]

- 5. This compound | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Absorption - Permeation [epithelix.com]

- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Application Notes and Protocols: Mouse Liver Microsome Stability Assay of Paromomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin is an aminoglycoside antibiotic effective against various protozoal and bacterial infections. Understanding its metabolic stability is crucial for predicting its pharmacokinetic profile, including its half-life and clearance in preclinical species. This document provides a detailed protocol for assessing the in vitro metabolic stability of this compound using mouse liver microsomes. The assay determines the rate at which this compound is metabolized by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in the liver microsomes. Evidence suggests that this compound is unstable in mouse liver microsomes, indicating it is a substrate for CYP enzymes.[1][2][3] This instability could contribute to its low oral bioavailability.[1][2]

Principle of the Assay

The in vitro metabolic stability of a compound is evaluated by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system. The concentration of the test compound is monitored over time using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow

The following diagram illustrates the general workflow for the mouse liver microsome stability assay of this compound.

Caption: Experimental workflow for the mouse liver microsome stability assay.

Detailed Experimental Protocol

This protocol is designed for determining the metabolic stability of this compound in mouse liver microsomes.

4.1. Materials and Reagents

-

This compound sulfate (analytical standard)

-

Pooled male BALB/c mouse liver microsomes (MLM)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not metabolized by microsomes)

-

96-well incubation plates

-

Centrifuge capable of holding 96-well plates

-

LC-MS/MS system

4.2. Preparation of Solutions

-

This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound sulfate in water.

-

Working Solution (100 µM): Dilute the stock solution with water.

-

Incubation Buffer (100 mM Potassium Phosphate, 10 mM MgCl₂, pH 7.4): Prepare and adjust the pH.

-

MLM Suspension: Thaw pooled mouse liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in incubation buffer.

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions to achieve a final concentration of 1 mM NADPH.

-

Quenching Solution: Cold acetonitrile containing the internal standard at an appropriate concentration.

4.3. Incubation Procedure

-

Add 99 µL of the MLM suspension to each well of a 96-well plate.

-

Add 1 µL of the 100 µM this compound working solution to each well to achieve a final substrate concentration of 1 µM. For concentration-dependent studies, a range of concentrations (e.g., 0.1 µM to 25 µM) can be tested.[3]

-

Include control wells:

-

Negative Control: this compound with MLM but without the NADPH regenerating system.

-

Positive Control: A compound with known high metabolic instability in MLM (e.g., Verapamil).

-

-

Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well (except for the negative controls, to which 10 µL of incubation buffer is added).

-

Incubate the plate at 37°C with constant shaking.

-

At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in designated wells by adding 200 µL of the cold quenching solution. The 0-minute time point is quenched immediately after the addition of the NADPH system.

-

After the final time point, centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4.4. LC-MS/MS Analysis

The quantification of this compound can be challenging due to its polar nature and lack of a strong chromophore. High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or LC-MS/MS with a suitable column (e.g., HILIC) are appropriate analytical techniques.[4][5]

-

Chromatographic Column: A column suitable for polar compounds, such as a BEH HILIC column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid.

-

Detection: Tandem mass spectrometry in positive ion mode, monitoring for specific parent-daughter ion transitions for this compound and the internal standard.

4.5. Data Analysis

-

Determine the peak area ratio of this compound to the internal standard at each time point.

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm (ln) of the percentage of this compound remaining against the incubation time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the following equation:

-

t½ = 0.693 / k

-

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation:

-

CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

-

Data Presentation

The following table summarizes the expected metabolic stability of this compound in mouse liver microsomes based on available literature.

| Compound | Concentration (µM) | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) (mL/min/kg) | Stability Classification | Reference |

| This compound | 0.1 - 25 | Concentration-dependent | 150 | Unstable | [3] |

| Verapamil (Control) | 1 | Typically < 10 min | High | High Turnover | - |

| Warfarin (Control) | 1 | Typically > 30 min | Low | Low Turnover | - |

This compound Metabolism

While detailed metabolic pathways in mouse liver microsomes are not fully elucidated, the instability suggests metabolism occurs.[1][2][3] this compound is a substrate for CYP enzymes.[1][3] The potential metabolic reactions could involve hydroxylation or other phase I oxidative reactions on the aminoglycoside structure.

The following diagram depicts the logical relationship between this compound's properties and its metabolic fate.

Caption: Relationship between this compound properties and metabolic outcome.

Conclusion

The mouse liver microsome stability assay is a valuable in vitro tool for characterizing the metabolic profile of this compound. The provided protocol offers a framework for conducting this assay and interpreting the results. The data generated can inform lead optimization efforts and aid in the prediction of in vivo pharmacokinetic parameters. The observed instability of this compound in mouse liver microsomes is a critical factor to consider in its development, particularly for oral formulations.[1][2]

References

- 1. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Pharmacokinetic Studies of Paromomycin in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting in vivo pharmacokinetic studies of Paromomycin in a murine model. The following sections outline the experimental procedures and summarize key pharmacokinetic parameters derived from studies in BALB/c mice.

I. Introduction

This compound is an aminoglycoside antibiotic with activity against various protozoal infections, including leishmaniasis and cryptosporidiosis.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and developing new formulations to improve its efficacy, particularly its low oral bioavailability.[2][3][4] This document details the methodology for evaluating the pharmacokinetics of this compound in mice following intravenous and oral administration.

II. Pharmacokinetic Parameters of this compound in Male BALB/c Mice

The following table summarizes the key pharmacokinetic parameters of this compound observed in male BALB/c mice after intravenous (IV) and oral (p.o.) administration.

| Pharmacokinetic Parameter | Intravenous (50 mg/kg) | Oral (500 mg/kg in 0.1% CMC) |

| Plasma Clearance (Cl) | 8 mL/min/kg | - |

| Volume of Distribution (Vd) | 2.5-fold greater than total body water (0.7 L/kg) | - |

| Half-life (T½) | 2.6 hours | - |

| Oral Bioavailability (%F) | - | 0.3% |

Data sourced from references[2][3][4]. CMC: Carboxymethyl cellulose.

III. Experimental Protocols

A. In Vivo Pharmacokinetic Study in Mice

This protocol describes the procedures for the administration of this compound and the collection of blood samples for pharmacokinetic analysis in mice.

1. Animal Model:

-

Species: Mouse

-

Strain: BALB/c, male

-

Weight: 25-35 g

-

Acclimation: Acclimate animals for at least 3 days prior to the experiment with free access to standard chow and water.

2. Dosing and Administration:

-

Fasting: Fast mice for 4 hours before dosing. Food can be returned 4 hours post-dose. Water should be available ad libitum.[2]

-

Intravenous (IV) Administration:

-

Dose: 50 mg/kg

-

Route: Tail vein injection.[2]

-

Vehicle: To be determined based on solubility and compatibility.

-

-

Oral (p.o.) Administration:

3. Blood Sample Collection:

-

Time Points: Collect blood samples at appropriate time points post-administration to capture the absorption, distribution, and elimination phases. Suggested time points for IV administration are 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, suggested time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Procedure:

-

Anesthetize the mice at each time point.

-

Collect approximately 100 µL of blood from the retro-orbital plexus into tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

-

Harvest the plasma supernatant and store it at -80°C until analysis.

-

B. Bioanalytical Method for this compound Quantification in Mouse Plasma

This protocol outlines a sensitive UPLC-MS/MS method for the quantification of this compound in mouse plasma.[5]

1. Plasma Sample Preparation (Protein Precipitation): [5]